Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminophenylphosphorylcholine: is an organic compound belonging to the class of phosphocholines. It is characterized by the presence of a phosphorylcholine group attached to a 4-aminophenyl group. This compound is primarily used as a probe in biochemical studies, particularly in affinity precipitation experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenylphosphorylcholine typically involves the reaction of 4-aminophenol with phosphorylcholine chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the production of 4-Aminophenylphosphorylcholine involves large-scale reactions in reactors, followed by purification processes such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Aminophenylphosphorylcholine can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminophenylphosphorylcholine is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4-Aminophenylphosphorylcholine involves its ability to bind to specific proteins and biomolecules. The phosphorylcholine group interacts with the target molecules, facilitating selective binding and isolation. This interaction is crucial in affinity precipitation experiments, where the compound acts as a probe to study protein-ligand interactions .
Comparison with Similar Compounds
Phosphocholine: Similar in structure but lacks the 4-aminophenyl group.
4-Aminophenol: Contains the amino group but lacks the phosphorylcholine group.
Phosphorylcholine chloride: Contains the phosphorylcholine group but lacks the 4-aminophenyl group.
Uniqueness: 4-Aminophenylphosphorylcholine is unique due to the presence of both the 4-aminophenyl and phosphorylcholine groups, which confer specific binding properties and make it an effective probe in biochemical studies .
Properties
CAS No. |
109232-38-4 |
---|---|
Molecular Formula |
C11H20ClN2O4P |
Molecular Weight |
310.71 g/mol |
IUPAC Name |
2-[(4-aminophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H19N2O4P.ClH/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11;/h4-7H,8-9,12H2,1-3H3;1H |
InChI Key |
FSGHPLWFISFDNA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.